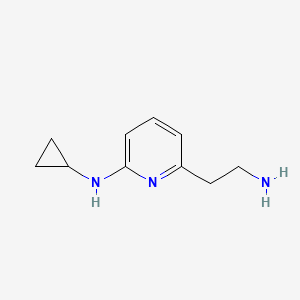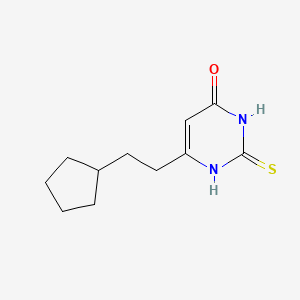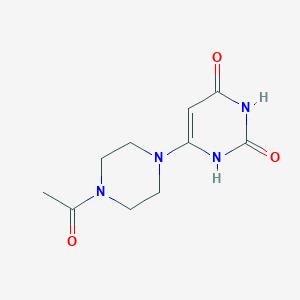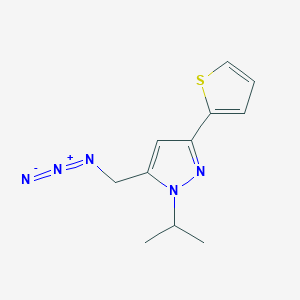
5-(azidomethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-(azidomethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole” and similar compounds can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
Thiophene, a component of the compound, is aromatic and exhibits extensive substitution reactions. It is a colorless liquid with a benzene-like odor and, in most of its reactions, it resembles benzene .Scientific Research Applications
Synthesis and Characterization
One significant application of 5-(azidomethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole in scientific research involves the synthesis and characterization of new compounds. For instance, the compound has been used in the creation of bis-pyrazolyl-thiazoles, which incorporate the thiophene moiety and show potent anti-tumor activities. Specifically, these compounds have demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting their potential in cancer research and treatment Gomha et al., 2016.
Antitumor Evaluation
Thiophene-based azo dyes incorporating pyrazolone moiety have also been synthesized and evaluated for their antitumor activity. These dyes, when applied to polyester fabric, exhibited red to blue shifted color with high extinction coefficient, showing that the compound's derivatives can have significant applications in the development of dyes with medical applications Gouda et al., 2016.
Antidepressant Activity
The compound and its derivatives have also been explored for their potential in treating depression. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening. One of the derivatives showed significant reduction in immobility time in both force swimming and tail suspension tests, indicating its potential as an antidepressant medication Mathew et al., 2014.
Anti-Inflammatory and Anti-Bacterial Studies
Additionally, novel 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles were synthesized and characterized, showing excellent anti-inflammatory activity and anti-bacterial inhibitory potency. This highlights the compound's potential applications in developing new anti-inflammatory and antibacterial drugs Kumbar et al., 2018.
Antimicrobial and Antioxidant Activities
Moreover, the compound's derivatives were used to create heterocycles that exhibited antimicrobial, anti-inflammatory, and analgesic activities, emphasizing the versatility of this compound in synthesizing new pharmaceutical agents with diverse medicinal properties Abdel-Wahab et al., 2012.
Safety and Hazards
Future Directions
Research on thiophene-based compounds is ongoing, with recent studies focusing on the design of novel compounds combining several pharmacophores in their composition with the aim to obtain bioactive molecules with a broad spectrum of pharmacological action . Another study synthesized a series of new N-(thiophen-2-yl) nicotinamide derivatives and found them to be significant lead compounds for further structural optimization .
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been shown to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule in the body .
Biochemical Pathways
The compound also contains a thiophene ring, which is found in many drugs and biologically active compounds . Thiophene derivatives can affect various biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure. For example, the presence of the isopropyl group might affect the compound’s lipophilicity, which could influence its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound has anti-inflammatory properties, it might reduce inflammation in the body .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
5-(azidomethyl)-1-propan-2-yl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-8(2)16-9(7-13-15-12)6-10(14-16)11-4-3-5-17-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDOREWDSMKBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




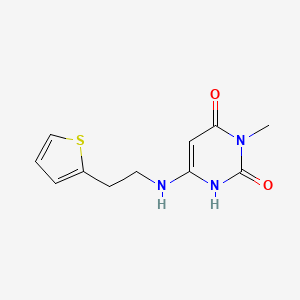
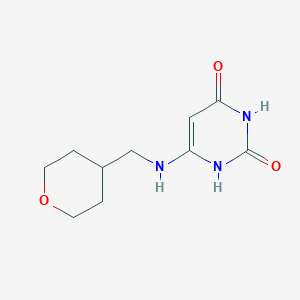
![1-(1-hydroxybutan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481467.png)
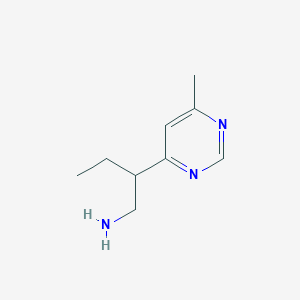
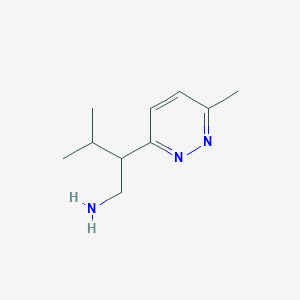

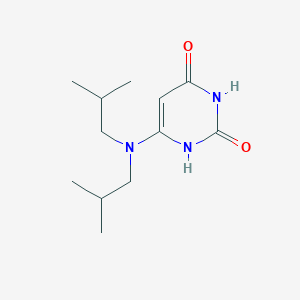

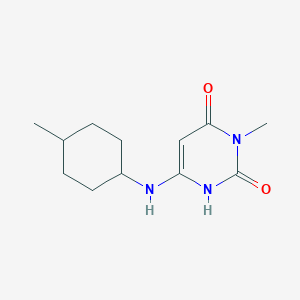
![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanamide](/img/structure/B1481479.png)
